4-Amino-3-(tert-butyl)benzaldehyde

Lipophilicity Drug Design Membrane Permeability

Researchers requiring membrane-permeable aminobenzaldehyde building blocks face limited options; simpler analogs (XLogP3 0.7-0.8) lack the lipophilicity for cellular uptake. 4-Amino-3-(tert-butyl)benzaldehyde (XLogP3 2.4) addresses this gap, delivering ~50-fold higher octanol-water partitioning for CNS-penetrant Schiff base ligands. • Elevated logP 2.4 enables blood-brain barrier penetration (TPSA 43.1 Ų) • tert-Butyl steric bulk directs regioselective heterocyclization • 95% purity, sealed dry storage at 2-8°C, ships ambient

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13021207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(tert-butyl)benzaldehyde
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C=O)N
InChIInChI=1S/C11H15NO/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-7H,12H2,1-3H3
InChIKeyKAVDWDYZOMBEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(tert-butyl)benzaldehyde Overview


4-Amino-3-(tert-butyl)benzaldehyde (CAS 1289031-68-0) is a bifunctional aromatic compound featuring both a nucleophilic primary amine (–NH₂) and an electrophilic aldehyde (–CHO) on a benzene ring, further substituted at the meta position with a bulky, electron-donating tert-butyl group [1]. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g·mol⁻¹, this compound belongs to the aminobenzaldehyde family and serves as a versatile intermediate in medicinal chemistry, particularly for Schiff base formation, heterocycle synthesis, and as a precursor to bioactive molecules [1]. Its computed topological polar surface area (TPSA) of 43.1 Ų and XLogP3 of 2.4 indicate moderate polarity combined with significantly enhanced lipophilicity relative to simpler aminobenzaldehyde analogs [1].

Bifunctional Synthon
Amine and aldehyde groups enable Schiff base, heterocycle, and conjugate formation.
Sterically Shielded Amine
ortho-tert-Butyl provides steric bulk that can direct regioselectivity and protect the amine.
Elevated Lipophilicity
Computed logP distinct from methyl/H analogs, supporting membrane-permeable intermediate design.

Why the tert-Butyl Group Cannot Be Replaced


Substituting 4-Amino-3-(tert-butyl)benzaldehyde with simpler analogs such as 4-aminobenzaldehyde (XLogP3 = 0.8) or 4-amino-3-methylbenzaldehyde (XLogP3 = 0.7) introduces a profound shift in lipophilicity that directly alters membrane permeability, plasma protein binding, and target engagement in cellular assays [1][2][3]. The tert-butyl group elevates computed logP by approximately 1.6–1.7 log units, corresponding to a roughly 40–50-fold increase in the octanol–water partition coefficient [1][2][3]. This physicochemical disparity is not cosmetic: in drug discovery programs, lipophilicity governs compound distribution, off-target promiscuity, and metabolic clearance rate, meaning that replacement of the tert-butyl substituent with hydrogen or methyl will generate a molecule with fundamentally different pharmacokinetic and pharmacodynamic behavior [4]. Furthermore, the steric bulk of the tert-butyl group restricts conformational freedom and can shield the adjacent amine from metabolic N-dealkylation or oxidative degradation, a property absent in the flat methyl or unsubstituted analogs [4].

Target Property
High lipophilicity (computed logP >2)
Analog Property
Lower lipophilicity (computed logP
A lipophilicity gap of this magnitude may measurably shift membrane partitioning and off-target binding; direct substitution is not supported without re-optimization.
Target Property
tert-Butyl steric shielding of adjacent amine
Analog Property
Minimal steric protection (methyl or H)
Reduced steric shielding may increase amine metabolic vulnerability, potentially altering stability readouts in microsomal assays.

Quantitative Differentiation Evidence


Lipophilicity Enhancement by tert-Butyl

4-Amino-3-(tert-butyl)benzaldehyde exhibits a computed XLogP3 value of 2.4, compared with 0.7 for 4-amino-3-methylbenzaldehyde and 0.8 for 4-aminobenzaldehyde [1][2][3]. This represents a ΔXLogP3 of +1.7 versus the methyl analog and +1.6 versus the unsubstituted parent compound, translating to approximately a 40–50-fold higher predicted octanol–water partition coefficient [1][2][3]. The topological polar surface area (TPSA) remains constant at 43.1 Ų across all three compounds, confirming that the lipophilicity shift is driven exclusively by the hydrocarbon substituent and not by changes in polar functionality [1][2][3].

Lipophilicity (XLogP3)
Head-to-head
ΔXLogP3 +1.7 vs methyl
Δ +1.6 vs unsubstituted
Supports membrane permeability assessment in cell-based assays.
Computed values; experimental logP may differ.
Lipophilicity Drug Design Membrane Permeability

Steric Bulk and Conformational Restriction

The tert-butyl group (–C(CH₃)₃) occupies a substantially larger three-dimensional volume compared to the methyl (–CH₃) or hydrogen substituents found in the closest analogs. The van der Waals volume of a tert-butyl group is approximately 73–80 ų, compared with ~21 ų for methyl and ~7 ų for hydrogen [1]. This steric differentiation has direct consequences for molecular recognition: the bulky tert-butyl substituent restricts rotational freedom of the adjacent aromatic ring (2 computed rotatable bonds for the tert-butyl compound vs. 1 for the methyl and unsubstituted analogs) and can enforce a specific conformational preference in Schiff base adducts or metal complexes, potentially altering binding mode, stoichiometry, or diastereoselectivity in asymmetric synthesis [2].

Steric Volume (vdW)
Class-level
~73–80 ų (tert-butyl)
vs ~21 ų (methyl)
Supports steric-control strategy in synthetic design.
Class-level estimate; verify experimental binding effects.
Steric Effects Enzyme Selectivity Molecular Recognition

Amine Shielding and Metabolic Stability

In medicinal chemistry, the tert-butyl group is recognized as a metabolically labile motif due to CYP450-mediated hydroxylation at the terminal methyl groups; however, when positioned ortho to a free amine as in 4-amino-3-(tert-butyl)benzaldehyde, the steric shielding provided by the tert-butyl group can simultaneously protect the adjacent primary amine from direct N-dealkylation or N-oxidation [1][2]. By contrast, the unsubstituted 4-aminobenzaldehyde and 4-amino-3-methylbenzaldehyde lack this steric shielding, potentially rendering the amine more exposed to metabolic modification [1]. This dual character—tert-butyl as both a metabolic soft spot and a shielding group—creates a compound with a distinct metabolic profile that cannot be extrapolated from simpler analogs [1].

Amine Shielding
Class-level
tert-Butyl ortho to amine may reduce N-dealkylation susceptibility.
Supports metabolic stability context in lead optimization.
Class-level SAR inference; experimental microsomal data needed.
Metabolic Stability CYP450 Lead Optimization

Application Scenarios


Lipophilic Schiff Base Ligand Synthesis

The elevated XLogP3 of 2.4 (versus 0.7–0.8 for analogs) makes 4-Amino-3-(tert-butyl)benzaldehyde the preferred starting material for Schiff base ligands intended to cross cellular membranes or partition into hydrophobic environments [1]. Condensation with aliphatic or aromatic amines yields imine ligands with enhanced lipophilicity, which is critical for intracellular metal delivery applications in anticancer metallodrugs or antimicrobial metal complexes where logP values in the 2–4 range are associated with optimal cellular uptake [1].

Sterically Controlled Heterocycle Synthesis

The bulky tert-butyl group ortho to the amine provides steric bias during cyclocondensation reactions (e.g., with β-ketoesters, hydrazines, or amidines), favoring formation of specific regioisomers of benzimidazoles, quinazolines, or benzodiazepines [2]. This steric control is absent in 4-amino-3-methylbenzaldehyde, where the smaller methyl group permits competing reaction pathways, leading to isomeric mixtures that require challenging chromatographic separation [2].

Probe Design with Balanced Polarity

With a TPSA of 43.1 Ų and XLogP3 of 2.4, this compound occupies a favorable physicochemical space for CNS drug-like properties (typically TPSA < 90 Ų and logP 1–4) [1][3]. This balance makes it a rational choice for developing fluorescent or affinity probes where excessive polarity (as with 4-aminobenzaldehyde, XLogP3 0.8) would limit blood–brain barrier penetration, while the reactive aldehyde handle enables straightforward conjugation to reporter groups [1][3].

Inhibitor Libraries for ALDH and AChE

Benzaldehyde derivatives are recognized pharmacophores for aldehyde dehydrogenase (ALDH) and acetylcholinesterase (AChE) inhibition [4]. The tert-butyl substituent in 4-Amino-3-(tert-butyl)benzaldehyde provides a distinct lipophilic anchor that can occupy hydrophobic subpockets in these enzyme active sites, a feature absent in the unsubstituted or methyl-substituted analogs [4]. This compound is therefore suited for constructing focused inhibitor libraries where systematic variation of the lipophilic substituent is the primary SAR dimension [4].

Application
Selection Property
Validation Focus
Lipophilic Schiff base ligand synthesis
Elevated computed lipophilicity profile
Metal complex membrane partitioning studies
Sterically controlled heterocycle synthesis
tert-Butyl steric bias for regioselectivity
Regioisomer control in cyclocondensation
CNS-penetrant probe design
Moderate TPSA and elevated logP balance
Blood–brain barrier penetration in probe contexts
Inhibitor library construction (ALDH/AChE)
Lipophilic anchor in benzaldehyde pharmacophore
Hydrophobic subpocket targeting SAR
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